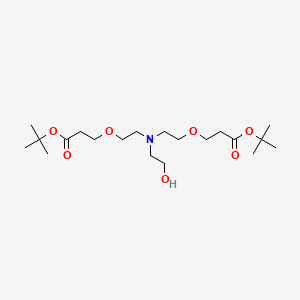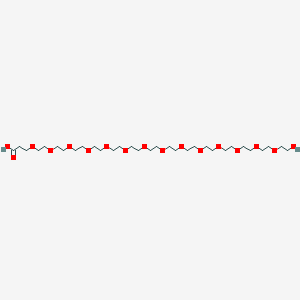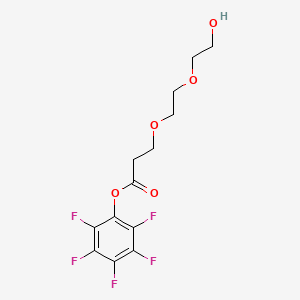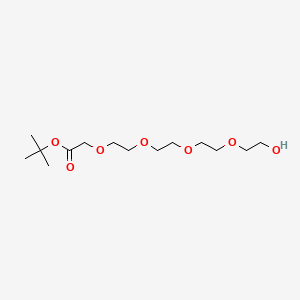
Ikarugamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ikarugamycin is a polyketide macrolactam containing a tetramic acid (pyrrolidine-2,4-dione) ring system . It is isolated from Streptomyces as an antibiotic with antiprotozoal and cytotoxic activities . It has a role as an antimicrobial agent, an antiprotozoal drug, an antineoplastic agent, an apoptosis inducer, and a bacterial metabolite .
Synthesis Analysis
The enzymatic total synthesis of this compound has been achieved using an iterative PKS/NRPS machinery and two reductases . This process allowed the construction of 15 carbon-carbon and 2 carbon-nitrogen bonds in a biocatalytic one-pot reaction .Molecular Structure Analysis
This compound has a molecular formula of C29H38N2O4 . The use of an iterative PKS/NRPS machinery and two reductases has allowed the construction of 15 carbon-carbon and 2 carbon-nitrogen bonds in a biocatalytic one-pot reaction .Chemical Reactions Analysis
This compound has been reported to have a variety of functions, such as inhibition of clathrin-mediated endocytosis (CME), anti-tumor effects, and regulation of the immune system . The enzymatic total synthesis of this compound has been achieved using an iterative PKS/NRPS machinery and two reductases .Physical And Chemical Properties Analysis
This compound has a molecular formula of C29H38N2O4 and a molecular weight of 478.6 g/mol .科学的研究の応用
Inhibition of Clathrin-Mediated Endocytosis : IKA has been shown to inhibit the uptake of oxidized low-density lipoproteins in macrophages and specifically inhibit clathrin-mediated endocytosis (CME) without affecting other endocytic pathways. This makes IKA a useful tool for studying endocytic trafficking routes (Elkin et al., 2016).
Antibacterial Properties : IKA has demonstrated effective antibacterial activity against intracellular Staphylococcus aureus in an in vitro bovine mammary epithelial cell infection model, indicating its potential as a novel antimicrobial agent for treating infections like bovine mastitis (Saeed et al., 2021).
Anti-tumor Effects and Immune Regulation : Research indicates that IKA can regulate cytokine production and increase the amount of membrane tumor necrosis factor, which has implications for the study of tumor necrosis factor signaling and potential applications in cancer therapy (Minamidate et al., 2021).
Induction of DNA Damage and Apoptosis in Cancer Cells : IKA has been found to induce DNA damage, increase intracellular calcium levels, activate p38 MAP kinase, and trigger apoptosis in human leukemia cells, suggesting its potential as an antineoplastic agent (Popescu et al., 2011).
Inhibition of Glycolysis in Pancreatic Cancer : IKA has shown to inhibit glycolysis in pancreatic cancer cells by targeting hexokinase 2, offering a new avenue for pancreatic cancer treatment (Jiang et al., 2020).
Inhibition of HIV-1 Nef Function : IKA can inhibit the down-modulation of CD4 cell surface expression in human monocytic cells expressing HIV-1 Nef, indicating its potential in HIV research (Luo et al., 2001).
Discovery of New Derivatives with Antifungal and Antibacterial Properties : Derivatives of IKA, isolated from Streptomyces zhaozhouensis, have shown antifungal and antibacterial activities, expanding the scope of IKA's potential applications (Lacret et al., 2014).
作用機序
Target of Action
Ikarugamycin primarily targets Hexokinase 2 (HK2) , a key enzyme in the glycolysis pathway . It also inhibits clathrin-mediated endocytosis (CME) , a major pathway for the internalization of specific cargo molecules in mammalian cells .
Mode of Action
This compound interacts with its targets and induces significant changes in their function. It acts on dendritic cells (DCs) to inhibit Hexokinase 2, thereby stimulating their antigen-presenting potential . In terms of CME, this compound has been shown to acutely inhibit this process in a variety of cell lines .
Biochemical Pathways
The inhibition of Hexokinase 2 by this compound significantly affects the glycolysis pathway . This results in a significant drop in glucose-6-phosphate and a slight increase in intracellular glucose level . The inhibition of CME affects the internalization of specific cargo molecules, including transmembrane proteins and their ligands, which are involved in a wide range of physiological processes .
Pharmacokinetics
It’s known that the compound’s effects on cme are reversible , suggesting that it may be metabolized and eliminated from the body over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of Hexokinase 2 by this compound stimulates the antigen-presenting potential of DCs . This can have significant effects on immune responses. The inhibition of CME can affect a variety of physiological processes, depending on the specific cargo molecules that are prevented from being internalized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to inhibit CME can be affected by the presence of other molecules that interact with the same pathway . Additionally, the compound’s effects on the glycolysis pathway and immune responses could potentially be influenced by factors such as nutrient availability and the presence of other immune cells . .
Safety and Hazards
Ikarugamycin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ikarugamycin involves a convergent strategy, where two key fragments are synthesized separately and then coupled together. The first fragment is a pyrrole-containing unit, while the second fragment is a polyketide-derived unit. The final step involves the formation of a lactam ring.", "Starting Materials": [ "L-tyrosine", "L-proline", "2-methyl-3-butyn-2-ol", "Malonic acid", "Ethyl acetoacetate", "Benzyl bromide", "4-penten-2-one", "Ethyl 2-bromoacetate", "3-methyl-2-butanone", "2-bromo-3-methylbut-2-ene", "Tetrahydrofuran", "Dichloromethane", "Diethyl ether", "Methanol", "Ethanol", "Sodium hydroxide", "Sodium hydride", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Pyridine", "Acetic anhydride" ], "Reaction": [ "Synthesis of the pyrrole-containing fragment:", "- L-tyrosine is protected as the tert-butyloxycarbonyl (Boc) derivative.", "- The Boc-protected tyrosine is converted to the corresponding methyl ester by treatment with methanol and sodium hydroxide.", "- The methyl ester is then converted to the corresponding Weinreb amide by treatment with ethyl chloroformate and triethylamine.", "- The Weinreb amide is then reacted with the alkyne 2-methyl-3-butyn-2-ol to give the pyrrole-containing unit.", "Synthesis of the polyketide-derived fragment:", "- Malonic acid is converted to the corresponding diethyl ester by treatment with ethanol and sodium hydroxide.", "- The diethyl ester is then reacted with ethyl acetoacetate and benzyl bromide to give the benzyl ester derivative.", "- The benzyl ester derivative is then subjected to a Claisen condensation with 4-penten-2-one to give the polyketide-derived unit.", "Coupling of the two fragments:", "- The pyrrole-containing unit and the polyketide-derived unit are coupled together by treatment with ethyl 2-bromoacetate, sodium hydride, and tetrahydrofuran to give an intermediate.", "- The intermediate is then subjected to a Dieckmann cyclization to form the lactam ring.", "Final steps:", "- The lactam ring is deprotected by treatment with sodium hydroxide and methanol.", "- The resulting carboxylic acid is converted to the corresponding acid chloride by treatment with thionyl chloride.", "- The acid chloride is then reacted with the enol ether derived from 3-methyl-2-butanone and 2-bromo-3-methylbut-2-ene to give the final product, Ikarugamycin." ] } | |
CAS番号 |
36531-78-9 |
分子式 |
C29H38N2O4 |
分子量 |
478.6 g/mol |
IUPAC名 |
(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |
InChI |
InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |
InChIキー |
GHXZHWYUSAWISC-MCWNPEBCSA-N |
異性体SMILES |
CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C |
SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
正規SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)


